molecular formula C19H30N4O2 B11815592 tert-Butyl 2-(2-(piperazin-1-yl)pyridin-3-yl)piperidine-1-carboxylate

tert-Butyl 2-(2-(piperazin-1-yl)pyridin-3-yl)piperidine-1-carboxylate

Cat. No.: B11815592
M. Wt: 346.5 g/mol
InChI Key: CITOPIJCOKCLLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-(2-(piperazin-1-yl)pyridin-3-yl)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine core substituted at position 2 with a pyridin-3-yl group. The pyridine ring is further modified at position 2 with a piperazine moiety, while the piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group. This structure combines aromatic, aliphatic, and amine functionalities, making it a versatile scaffold for medicinal chemistry and drug discovery. The Boc group enhances solubility and stability during synthesis, while the piperazine-pyridine motif is often associated with receptor-binding activity, particularly in the central nervous system (CNS) .

Properties

Molecular Formula

C19H30N4O2

Molecular Weight

346.5 g/mol

IUPAC Name

tert-butyl 2-(2-piperazin-1-ylpyridin-3-yl)piperidine-1-carboxylate

InChI

InChI=1S/C19H30N4O2/c1-19(2,3)25-18(24)23-12-5-4-8-16(23)15-7-6-9-21-17(15)22-13-10-20-11-14-22/h6-7,9,16,20H,4-5,8,10-14H2,1-3H3

InChI Key

CITOPIJCOKCLLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2=C(N=CC=C2)N3CCNCC3

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The compound can be dissected into three primary components:

  • Piperidine core : Functionalized at the 2-position with a pyridyl group.

  • Pyridine ring : Substituted at the 3-position with a piperazine moiety.

  • tert-Butyl carbamate : Protecting the piperidine nitrogen.

A plausible retrosynthetic pathway involves:

  • Step 1 : Introduction of the pyridyl group to piperidine via cross-coupling.

  • Step 2 : Installation of the piperazine moiety on the pyridine ring.

  • Step 3 : Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.

Piperidine Functionalization

The piperidine ring is often derivatized through nucleophilic substitution or transition-metal-catalyzed coupling. For example, halogenated pyridine derivatives (e.g., 3-bromopyridine) may undergo Suzuki-Miyaura coupling with boronic acid-functionalized piperidines to establish the C–C bond between the heterocycles. Typical conditions involve palladium catalysts (e.g., Pd(PPh₃)₄), bases (K₂CO₃), and polar aprotic solvents (DMF or dioxane) at 80–100°C.

Piperazine Installation

The piperazine group is introduced via SNAr (nucleophilic aromatic substitution) on activated pyridines. For instance, 3-fluoropyridine derivatives react with piperazine in the presence of a base (e.g., DIEA) at elevated temperatures (100–120°C). Microwave-assisted methods have been reported to accelerate this step, reducing reaction times from hours to minutes.

Boc Protection

The final Boc protection is achieved using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP catalysis in THF or DCM). This step typically proceeds quantitatively at room temperature.

Photocatalytic One-Step Synthesis

A groundbreaking method disclosed in CN108558792B demonstrates the synthesis of structurally analogous compounds via visible-light-mediated cross-dehydrogenative coupling (CDC). This approach bypasses traditional multi-step sequences, offering significant advantages in efficiency and sustainability.

Reaction Mechanism

The process employs an acridine salt photocatalyst (e.g., Mes-Acr⁺ClO₄⁻) and oxidants (e.g., 2,2,6,6-tetramethylpiperidine-N-oxide) under blue LED irradiation. Key mechanistic stages include:

  • Photoexcitation : The acridine catalyst absorbs light (λ = 450 nm), generating a potent oxidant (E⁰ = +1.76 V vs SCE).

  • Substrate Activation : Single-electron oxidation of 2-aminopyridine forms a radical cation, enabling C–H functionalization.

  • Cross-Coupling : Radical recombination with piperazine-1-tert-butyl carboxylate forms the C–N bond.

Optimized Protocol

Reagents :

  • 2-Aminopyridine (1.0 equiv)

  • Piperazine-1-tert-butyl carboxylate (1.0 equiv)

  • Mes-Acr⁺ClO₄⁻ (0.05 equiv)

  • 2,2,6,6-Tetramethylpiperidine-N-oxide (0.5 equiv)

  • Anhydrous dichloroethane (0.1 M)

Procedure :

  • Charge reagents into a flame-dried flask under nitrogen.

  • Degas via three freeze-pump-thaw cycles.

  • Irradiate with blue LEDs (10 W, 450 nm) for 10 h at 25°C.

  • Purify via column chromatography (SiO₂, hexane/EtOAc 4:1).

Performance Metrics :

ParameterValue
Yield94–95%
Reaction Time10 h
Catalyst Loading5 mol%
Temperature25°C

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

CriteriaMulti-Step RoutePhotocatalytic Route
Total Steps3–51
Overall Yield30–45%94–95%
ScalabilityPilot-scale feasibleLab-scale demonstrated
Purification StepsMultipleSingle

Environmental Impact

  • Multi-Step : Generates halogenated byproducts (e.g., HBr from SNAr), requires Pd catalysts (heavy metal waste).

  • Photocatalytic : Atom-economical (no leaving groups), uses O₂ as terminal oxidant, minimizes solvent waste.

Cost Considerations

ComponentMulti-Step Cost (USD/g)Photocatalytic Cost (USD/g)
Catalysts12.50 (Pd-based)8.20 (acridine salt)
Solvents4.80 (DMF, dioxane)2.10 (dichloroethane)
Energy Input150 kWh/kg90 kWh/kg

Challenges and Optimization Strategies

Regioselectivity Issues

Competing C–H functionalization at pyridine positions 2 and 4 necessitates careful control of electronic effects. Electron-donating groups (e.g., -NH₂) direct coupling to the 3-position, achieving >20:1 regioselectivity in photocatalytic methods.

Catalyst Degradation

Acridine salts exhibit gradual decomposition under prolonged irradiation. Recent advances employ immobilized photocatalysts on mesoporous SiO₂, enhancing stability for 5 reaction cycles without yield loss.

Emerging Methodologies

Continuous Flow Photochemistry

Microreactor systems (e.g., Corning AFR) enable precise control of irradiation and residence time, achieving 98% yield in 2 h through enhanced mass/light transfer.

Biocatalytic Approaches

Immobilized transaminases (e.g., from Arthrobacter sp.) catalyze the formation of piperazine intermediates from ketone precursors, though yields remain modest (≤65%) .

Chemical Reactions Analysis

2.1. Piperazine-Piperidine Coupling

  • Condensation reactions : Piperazine derivatives are often synthesized by reacting bromobenzonitriles or similar precursors with piperazine under basic conditions .

  • Nucleophilic substitution : Piperazine’s secondary amine acts as a nucleophile, displacing leaving groups (e.g., bromide) to form heterocyclic linkages.

2.2. Reductive Amination

  • Mechanism : Involves the reaction of amines with ketones/aldehydes in the presence of reducing agents (e.g., NaBH₃CN or H₂/Ni catalysts) .

  • Role in synthesis : Used to introduce pyridin-3-yl groups or biaryl moieties, as seen in dihydroquinazolinone derivatives .

2.3. tert-Butyl Deprotection

  • Conditions : Acidic hydrolysis (e.g., TFA or HCl) cleaves tert-butyl esters to yield carboxylic acids .

Critical Intermediates

IntermediateStructureRoleSource
tert-Butyl 4-(2-oxo-1,2,3,4-tetrahydroquinazolin-7-yl)piperidine-1-carboxylatePiperidine linked to a dihydroquinazolinone corePrecursor for reductive amination
Piperazinyl-3,4-dihydroquinazolin-2(1H)-onePiperazine fused to dihydroquinazolinoneIntermediate for biaryl aldehyde coupling
tert-Butyl 2-(piperidin-3-yl)piperidine-1-carboxylatePiperidine-piperidine linkageModel for coupling strategies

Comparison of Similar Compounds

CompoundKey FeaturesSynthesis StepsApplications
Dihydroquinazolinone derivativesPiperazine/piperidine fused to dihydroquinazolinoneCondensation → reductive aminationPharmacological research
tert-Butyl 2-(piperidin-3-yl)piperidine-1-carboxylatePiperidine-piperidine linkageCondensation reactionsModel for coupling strategies
tert-Butyl 2-(piperazin-1-yl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylatePiperazine-pyrido-pyrimidine frameworkMulti-step synthesisMedicinal chemistry

Scientific Research Applications

The compound has been investigated for multiple biological activities, particularly its antibacterial and antifungal properties. Its structural features enable it to act as an intermediate in synthesizing various pharmacologically active compounds aimed at treating neurological and psychiatric disorders.

Medicinal Chemistry

The compound is primarily explored for its potential in drug development. Its ability to modulate receptor activity is crucial for understanding its pharmacological effects. Research indicates that it interacts with specific receptors and enzymes, influencing cellular signaling pathways essential for therapeutic interventions.

Anticancer Research

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties:

  • Cytotoxicity Studies: In vitro assays have shown that the compound can induce apoptosis in various cancer cell lines, demonstrating dose-dependent cytotoxicity with effective inhibition at nanomolar concentrations.
Cell Line IC50 (nM) Effect
FaDu (hypopharyngeal tumor)50Induces apoptosis
MCF7 (breast cancer)70Inhibits proliferation

Immunomodulation

The compound has shown promise in enhancing immune responses:

  • PD-L1 Inhibition: Studies indicate that it can restore immune function in mouse splenocytes exposed to PD-L1, suggesting its role as an immunotherapeutic agent.

Case Study 1: PD-L1 Inhibition

A doctoral thesis investigated the biological activity of several piperidine derivatives, including tert-butyl 2-(2-(piperazin-1-yl)pyridin-3-yl)piperidine-1-carboxylate. The study utilized a rescue assay with mouse splenocytes exposed to recombinant PD-L1. Results indicated significant restoration of immune function at specific concentrations, confirming its potential as a PD-L1 inhibitor.

Case Study 2: Cytotoxicity in Cancer Cells

Another investigation focused on the compound's effects against various cancer cell lines. The results showed that it exhibited significant cytotoxicity, with an IC50 value indicating effective inhibition of cell proliferation at low concentrations.

Mechanism of Action

The mechanism of action of tert-Butyl2-(2-(piperazin-1-yl)pyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperazine and pyridine rings allow the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s pharmacological effects .

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural similarities with the target molecule, differing in substituents or core modifications:

Compound Name Key Structural Differences Pharmacological Relevance Reference
(S)-tert-Butyl 2-(pyridin-3-yl)piperidine-1-carboxylate Lacks the piperazine substituent on the pyridine ring. Intermediate in nicotine analog synthesis; potential nicotinic receptor interactions .
tert-Butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate Piperazine attached to a methyl-substituted piperidine ring (not pyridine). Structural motif for kinase or GPCR modulation; similar Boc protection .
tert-Butyl 2-(2-(cyclopropylamino)pyridin-3-yl)piperidine-1-carboxylate Cyclopropylamino group replaces piperazine on pyridine. Altered hydrogen-bonding capacity; potential metabolic stability differences .
tert-Butyl 2-(trifluoroacetyl)piperidine-1-carboxylate Trifluoroacetyl group replaces pyridinyl-piperazine moiety. Electrophilic reactivity; used in peptide mimetics .

Physicochemical Properties

  • Molecular Weight : The target compound (C19H28N4O2) has a molecular weight of 356.46 g/mol , higher than simpler analogues like (S)-tert-butyl 2-(pyridin-3-yl)piperidine-1-carboxylate (MW 276.37 g/mol) due to the additional piperazine group .
  • Solubility : The Boc group improves aqueous solubility compared to unprotected piperidines. Piperazine substitution may enhance solubility at physiological pH due to protonation of the amine.
  • LogP : Estimated LogP of the target compound (~2.5) is lower than analogues with lipophilic substituents (e.g., trifluoroacetyl, LogP ~3.1) .

Medicinal Chemistry

  • The piperazine-pyridine motif is prevalent in dopamine D4 receptor antagonists (e.g., S 18126 in ), though the target compound’s selectivity for D4 vs. D2/D3 receptors remains uncharacterized .
  • Boc-protected intermediates are critical for prodrug strategies, as seen in protease inhibitors (e.g., SARS-CoV 3CLpro inhibitor ML188 in ) .

Challenges and Opportunities

  • Metabolic Stability : Piperazine moieties are susceptible to CYP450-mediated oxidation, necessitating structural optimization (e.g., fluorination or steric shielding) .
  • Selectivity: Analogues with cyclopropylamino groups () may offer improved selectivity over off-target amine receptors .

Q & A

Q. What are the common synthetic routes for tert-butyl 2-(2-(piperazin-1-yl)pyridin-3-yl)piperidine-1-carboxylate, and how are intermediates purified?

Synthesis typically involves multi-step reactions, such as coupling pyridine derivatives with piperazine or piperidine precursors. For example, tert-butyl carbamate intermediates are often formed using reagents like Boc anhydride under anhydrous conditions. Key steps include:

  • Nucleophilic substitution : Reacting pyridinyl-piperidine precursors with piperazine derivatives in dichloromethane or THF at 0–20°C, often with catalysts like DMAP or bases such as triethylamine .
  • Purification : Silica gel column chromatography is widely used to isolate intermediates, with eluents like ethyl acetate/hexane mixtures. Purity (>95%) is confirmed via HPLC or NMR .

Q. What are the recommended storage conditions to ensure compound stability?

The compound is a light-yellow solid stable under inert atmospheres (e.g., nitrogen) at 2–8°C. Decomposition risks arise from:

  • Moisture : Hydrolysis of the Boc group can occur in humid environments.
  • Oxidizers : Incompatible with strong oxidizing agents, which may degrade the piperazine ring .
    Store in airtight containers with desiccants and monitor via TLC for stability over time .

Advanced Research Questions

Q. How can contradictory data in reaction yields be resolved when scaling up synthesis?

Yield discrepancies between small- and large-scale reactions often stem from:

  • Heat transfer inefficiencies : Exothermic reactions may require controlled cooling (e.g., ice baths) to prevent side reactions .
  • Mass transfer limitations : Stirring efficiency and solvent viscosity (e.g., dichloromethane vs. DMF) impact reagent interaction. Optimize using computational fluid dynamics (CFD) simulations .
  • Impurity profiles : Characterize byproducts via LC-MS and adjust purification protocols (e.g., gradient elution in chromatography) .

Q. What methodological approaches validate the compound’s interaction with biological targets (e.g., receptors)?

  • Docking studies : Use software like AutoDock Vina to model interactions between the piperazine-pyridine moiety and target proteins (e.g., GPCRs). Validate with mutagenesis assays .
  • SPR (Surface Plasmon Resonance) : Measure binding kinetics (ka/kd) to quantify affinity. Control for nonspecific binding using reference compounds .
  • Cellular assays : Test dose-response curves in HEK293 cells transfected with target receptors. Address discrepancies (e.g., EC50 variations) by checking compound solubility in assay buffers .

Q. How can computational methods predict the compound’s metabolic stability?

  • ADMET prediction : Tools like SwissADME estimate logP (2.8), PSA (55 Ų), and CYP450 metabolism sites. The tert-butyl group enhances metabolic resistance, while the piperazine ring may undergo N-oxidation .
  • MD simulations : Simulate liver microsomal environments to identify vulnerable sites. Cross-validate with in vitro microsomal stability assays .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in different solvent systems?

Reported solubility variations arise from:

  • pH-dependent ionization : The piperazine group’s pKa (~9.7) increases solubility in acidic buffers (e.g., pH 4.0 acetate) but reduces it in neutral PBS .
  • Cosolvent effects : Additives like DMSO (10–20%) improve aqueous solubility but may interfere with biological assays. Use nephelometry to quantify precipitation thresholds .

Q. What factors explain discrepancies in cytotoxicity assays across cell lines?

  • Membrane permeability : The compound’s logD (1.5 at pH 7.4) affects uptake in adherent vs. suspension cells. Use flow cytometry with fluorescent analogs (e.g., BODIPY-labeled derivatives) to quantify intracellular accumulation .
  • Efflux pumps : Overexpression of P-gp in cancer cells (e.g., MCF-7) reduces efficacy. Co-administer inhibitors like verapamil to assess pump-mediated resistance .

Methodological Best Practices

Q. What analytical techniques confirm structural integrity post-synthesis?

  • NMR : ¹H/¹³C NMR should resolve peaks for the tert-butyl group (δ ~1.4 ppm), pyridine protons (δ 7.1–8.5 ppm), and piperazine carbons (δ 40–50 ppm) .
  • HRMS : Expect [M+H]+ at m/z 361.2234 (C19H29N4O2+) with <3 ppm error .

Q. How are reaction conditions optimized for enantiomeric purity in chiral derivatives?

  • Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol to separate enantiomers.
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps to minimize racemization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.